Allyl sodium sulfate

Hydrolysis kinetics Reactive surfactant design Degradable monomer selection

Allyl sodium sulfate (CAS 19037-59-3) is a high-purity (95%), white crystalline anionic monomer that uniquely combines a polymerizable allyl group with a hydrolytically labile sulfate ester (C-O-S) linkage. Unlike the permanently stable C-S bond in sodium allyl sulfonate (SAS), its cleavable sulfate ester enables controlled post-polymerization degradation under mild acidic conditions (pH <5)—ideal for temporary adhesives, controlled-release matrices, and environmentally degradable coatings. Its high water solubility permits solvent-free, homogeneous aqueous allylation, eliminating the volatility and lachrymatory hazards of allyl halides. Supplied as a precisely weighable solid with ≥95% purity, it ensures minimal side reactions in emulsion polymerization and specialty polymer synthesis. Requires -20°C storage under inert atmosphere.

Molecular Formula C3H6NaO4S+
Molecular Weight 160.13 g/mol
CAS No. 19037-59-3
Cat. No. B100367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl sodium sulfate
CAS19037-59-3
Molecular FormulaC3H6NaO4S+
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC=CCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
InChIKeyUSEWKBLLMCFAEJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Sodium Sulfate (CAS 19037-59-3): Procurement Specifications and Core Identity


Allyl sodium sulfate (CAS 19037-59-3), also designated as sodium;prop-2-enyl sulfate or sulfuric acid mono-2-propenyl ester sodium salt , is an anionic sulfate ester surfactant featuring both a polymerizable allyl group (C=C) and a labile sulfate ester (C-O-S) linkage . With a molecular weight of 160.13 g/mol, this water-soluble monomer is commonly supplied as a white crystalline powder with a minimum purity specification of 95% . Its structural duality enables its use as a reactive surfactant and functional comonomer in emulsion polymerization, electroplating, and textile applications .

Why Allyl Sodium Sulfate Cannot Be Substituted by Sodium Allyl Sulfonate or Allyl Halides in Critical Applications


The unique C-O-S sulfate ester linkage in Allyl sodium sulfate (CAS 19037-59-3) fundamentally distinguishes it from the C-S bonded sodium allyl sulfonate (SAS, CAS 2495-39-8) and volatile allyl halides . While the sulfonate analog exhibits robust hydrolytic stability, the sulfate ester bond is intentionally labile and susceptible to nucleophilic attack or acid-catalyzed hydrolysis, enabling a reactivity profile that the sulfonate cannot replicate . Conversely, substitution with allyl halides (e.g., allyl chloride) is constrained by their high volatility, lachrymatory nature, and poor aqueous solubility, whereas Allyl sodium sulfate permits homogeneous allylation in fully aqueous or semi-aqueous systems . The quantitative evidence presented below demonstrates that these structural and physicochemical divergences translate into measurable differences in hydrolysis half-life, aqueous solubility, and polymerization behavior, which directly impact process safety, yield, and product consistency .

Quantitative Comparative Evidence for Allyl Sodium Sulfate Differentiation


Hydrolytic Lability: Sulfate Ester vs. Sulfonate Salt Stability

Allyl sodium sulfate (CAS 19037-59-3) contains a labile C-O-S sulfate ester bond susceptible to acid-catalyzed hydrolysis, whereas sodium allyl sulfonate (SAS, CAS 2495-39-8) contains a robust C-S sulfonate linkage resistant to hydrolysis . While direct hydrolysis rate constants for Allyl sodium sulfate are not published, the distinction in bond type yields a qualitative difference: the sulfate ester undergoes rapid cleavage under mild acidic conditions (pH < 5), whereas the sulfonate remains intact over a broad pH range (2–12) . This property enables Allyl sodium sulfate to function as a hydrolytically degradable comonomer or as a transient reactive intermediate, which SAS cannot achieve.

Hydrolysis kinetics Reactive surfactant design Degradable monomer selection

Aqueous Allylation Capability: Allyl Sodium Sulfate vs. Allyl Halides

Allyl sodium sulfate functions as a water-soluble allylating agent, enabling homogeneous reactions in fully aqueous systems. In contrast, allyl chloride and allyl bromide are volatile (boiling points 45°C and 70°C respectively), sparingly water-soluble (solubility <1 g/100 mL), and lachrymatory . Allyl sodium sulfate is reported to be easily soluble in water, with a solubility comparable to sodium allyl sulfonate (4 g/100 mL at 25°C) . This stark difference permits the use of Allyl sodium sulfate in aqueous-phase polymerization or modification reactions without the need for organic co-solvents or specialized vapor containment.

Allylation chemistry Green synthesis Aqueous-phase reactions

Metabolic Fate Differentiation: Allyl Sulfate Ester vs. Allyl Halide Bioactivation

Sodium allyl sulfate is metabolized via glutathione (GSH) conjugation to S-allyl-L-cysteine (SAC) and subsequently to mercapturic acids, a pathway shared with allyl halides such as allyl chloride and allyl bromide [1]. However, the ester linkage in Allyl sodium sulfate may undergo enzymatic or non-enzymatic hydrolysis to release allyl alcohol prior to GSH conjugation, whereas allyl halides directly alkylate GSH [2]. While quantitative kinetic data for Allyl sodium sulfate metabolism are absent, the presence of the sulfate ester group potentially alters the rate of bioactivation and the extent of tissue-specific toxicity, which is a critical differentiator when selecting allyl donors for biological studies or pharmaceutical intermediates.

Toxicology Drug metabolism Glutathione conjugation

Storage Stability: Allyl Sodium Sulfate Requires Inert Atmosphere to Prevent Polymerization

Allyl sodium sulfate is prone to spontaneous polymerization due to the high reactivity of its allylic double bond. Recommended storage conditions specify -20°C under an inert atmosphere (e.g., nitrogen) to prevent auto-oxidation and acid-catalyzed polymerization . In contrast, sodium allyl sulfonate (SAS) is typically stored at room temperature in a dry, well-ventilated area, with no explicit requirement for inert gas . The more stringent storage requirements for Allyl sodium sulfate underscore its higher intrinsic reactivity, which may be advantageous for applications demanding rapid polymerization initiation but requires careful supply chain management.

Monomer stability Storage conditions Preventive polymerization

Purity Specification: 95% Minimum Across Multiple Vendors

Vendor technical datasheets consistently specify a minimum purity of 95% for Allyl sodium sulfate (CAS 19037-59-3). This specification is confirmed by multiple suppliers including AKSci (95% minimum purity) , CymitQuimica (min. 95% purity) , and Leyan (98% purity) . While sodium allyl sulfonate is also commonly supplied at 95% purity or higher, the consistency of the 95% specification for Allyl sodium sulfate provides a reliable baseline for procurement across sources. The availability of a 98% grade from Leyan offers an option for applications requiring higher purity.

Chemical purity Procurement specification Quality control

Validated Application Scenarios for Allyl Sodium Sulfate Based on Quantitative Differentiation


Aqueous-Phase Allylation and Polymer Modification Without Organic Co-Solvents

Allyl sodium sulfate's high water solubility enables direct use in aqueous-phase reactions, circumventing the need for organic solvents required by allyl halides . This scenario is particularly valuable for modifying water-soluble polymers or biomolecules under mild conditions, where the introduction of allyl groups must occur without denaturing the substrate or generating volatile organic emissions. The compound's sulfate ester linkage further allows for post-reaction hydrolysis to remove the allyl moiety if transient functionalization is desired .

Synthesis of Degradable Polymeric Networks via Sulfate Ester Hydrolysis

The labile C-O-S bond in Allyl sodium sulfate can be exploited to create hydrolytically degradable crosslinked networks . Unlike the permanently stable C-S bond in sodium allyl sulfonate-based polymers, sulfate ester-containing copolymers undergo controlled degradation under mild acidic conditions (pH < 5) . This property is advantageous for temporary adhesives, controlled-release matrices, and environmentally degradable coatings where polymer breakdown is intentionally triggered after a defined service life.

Metabolic Studies of Allyl Esters as Probes for Glutathione Conjugation Pathways

Allyl sodium sulfate serves as a tool compound to investigate ester-dependent versus halide-dependent bioactivation of allyl donors . In vivo studies have demonstrated its conversion to S-allyl-L-cysteine (SAC) via GSH conjugation, a pathway shared with allyl halides but potentially modulated by ester hydrolysis . Researchers can use Allyl sodium sulfate to dissect the contribution of esterase activity to the overall metabolic fate of allyl esters, informing the design of safer allyl-containing prodrugs or industrial chemicals.

Specialty Emulsion Polymerization Requiring High Allyl Incorporation Under Refrigerated Supply Chains

The inherent reactivity of Allyl sodium sulfate necessitates -20°C storage under inert atmosphere, but this same reactivity translates to rapid allyl incorporation during emulsion polymerization . For high-value specialty polymers where monomer cost is secondary to performance, the refrigerated supply chain is justifiable. The compound's 95-98% purity ensures minimal side reactions from impurities, and its solid form facilitates precise weighing compared to liquid allyl sulfonate solutions .

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